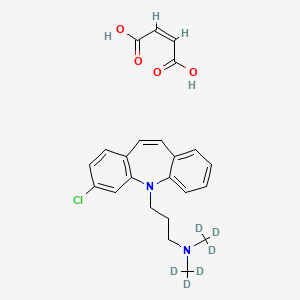
3-Chlorobalipramine-d6 (maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobalipramine-d6 (maleate) is a deuterated derivative of 3-Chlorobalipramine, a compound used in various scientific research applications. The deuterium atoms in 3-Chlorobalipramine-d6 replace the hydrogen atoms, which can be useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. The maleate salt form enhances the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobalipramine-d6 (maleate) typically involves the following steps:
Deuteration: The introduction of deuterium atoms into the 3-Chlorobalipramine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Formation of Maleate Salt: The deuterated 3-Chlorobalipramine is then reacted with maleic acid to form the maleate salt. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of 3-Chlorobalipramine-d6 (maleate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in specialized reactors.
Salt Formation: Reacting the deuterated compound with maleic acid in industrial-scale reactors, followed by purification steps such as crystallization or recrystallization to obtain the pure maleate salt.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobalipramine-d6 (maleate) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Hydrolysis: The maleate salt can be hydrolyzed under acidic or basic conditions to release the free base form of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives such as 3-azido or 3-thiocyanato compounds.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Hydrolysis: Release of the free base form of 3-Chlorobalipramine-d6.
Scientific Research Applications
3-Chlorobalipramine-d6 (maleate) is used in various scientific research applications, including:
Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: In studies involving the metabolism and pharmacokinetics of deuterated compounds.
Medicine: As a potential therapeutic agent in drug development and pharmacological studies.
Industry: In the synthesis of other deuterated compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Chlorobalipramine-d6 (maleate) involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, leading to altered biological effects. The maleate salt form enhances the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobalipramine: The non-deuterated form of the compound.
3-Chlorobalipramine-d3: A partially deuterated derivative.
3-Chlorobalipramine-d9: A more extensively deuterated derivative.
Uniqueness
3-Chlorobalipramine-d6 (maleate) is unique due to its specific deuteration pattern, which provides distinct advantages in mass spectrometry and nuclear magnetic resonance spectroscopy. The maleate salt form further enhances its stability and solubility, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C23H25ClN2O4 |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H21ClN2.C4H4O4/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;5-3(6)1-2-4(7)8/h3-4,6-11,14H,5,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |
InChI Key |
CJSGBIUHDRDKSW-QPEHKQNOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


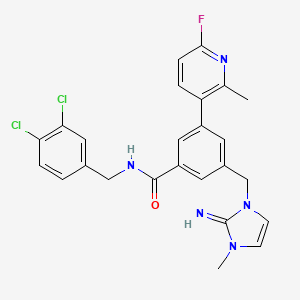
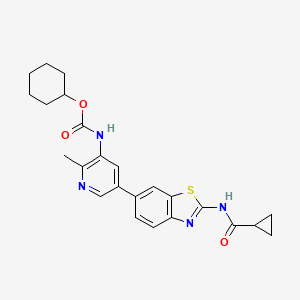
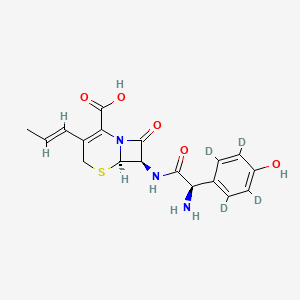
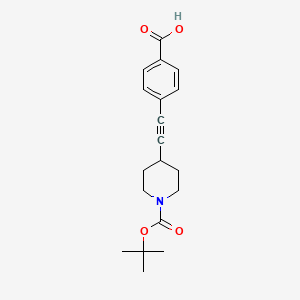
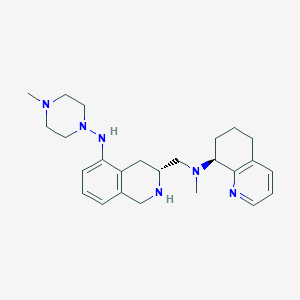
![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)

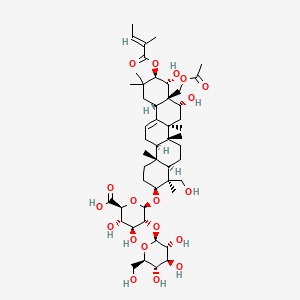
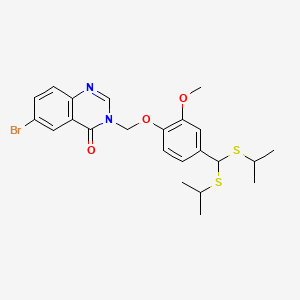
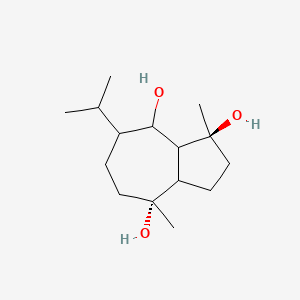

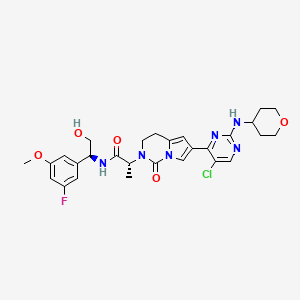

![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
